

An In-depth Technical Guide to the Chemical Properties of 1-(Trimethylacetyl)imidazole

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Compound of Interest

Compound Name: *1-(Trimethylacetyl)imidazole*

Cat. No.: B021026

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Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivalylimidazole, is a versatile heterocyclic compound widely utilized in organic synthesis. It serves as a crucial intermediate and acylating agent, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. [1] Its unique combination of a sterically hindered trimethylacetyl (pivaloyl) group and a reactive imidazole moiety imparts favorable characteristics such as high stability and controlled reactivity. These properties make it a preferred reagent for streamlining synthesis pathways while maintaining high yields, especially in the creation of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The key physical and chemical properties of **1-(Trimethylacetyl)imidazole** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one	[2]
CAS Number	4195-19-1	[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	152.19 g/mol	-
Monoisotopic Mass	152.09496 Da	[2]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	45-54 °C	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	-
Stability	Stable under recommended storage conditions; Hygroscopic	-
Storage	0-8°C, Refrigerator	[1]

Reactivity and Applications

1-(Trimethylacetyl)imidazole is primarily recognized as an efficient acylating agent. The imidazole leaving group is a key feature, as its release during acylation is non-acidic, making the reagent suitable for reactions with acid-sensitive substrates.

Key applications include:

- Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, enabling the creation of complex molecular architectures with improved efficacy.[\[1\]](#)
- Selective Acylation: The bulky pivaloyl group allows for regioselective acylation of molecules with multiple reactive sites, such as carbohydrates. This steric hindrance can direct the

reaction to less hindered hydroxyl groups.

- **Catalysis:** It can serve as a catalyst in certain organic reactions, facilitating faster and more efficient chemical processes.[\[1\]](#)
- **Agrochemicals and Fine Chemicals:** Its stability and reactivity are leveraged in the synthesis of effective agrochemicals and other fine chemicals.[\[1\]](#)

The compound exhibits excellent stability, allowing for its efficient incorporation into various chemical processes. However, it is hygroscopic and should be handled under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Synthesis of **1-(Trimethylacetyl)imidazole**

The following is a typical laboratory-scale protocol for the synthesis of **1-(Trimethylacetyl)imidazole** via the acylation of imidazole with pivaloyl chloride.

Materials:

- Imidazole
- Pivaloyl chloride (Trimethylacetyl chloride)
- Ethanol-free Chloroform (CHCl_3)
- Distilled Water (H_2O)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

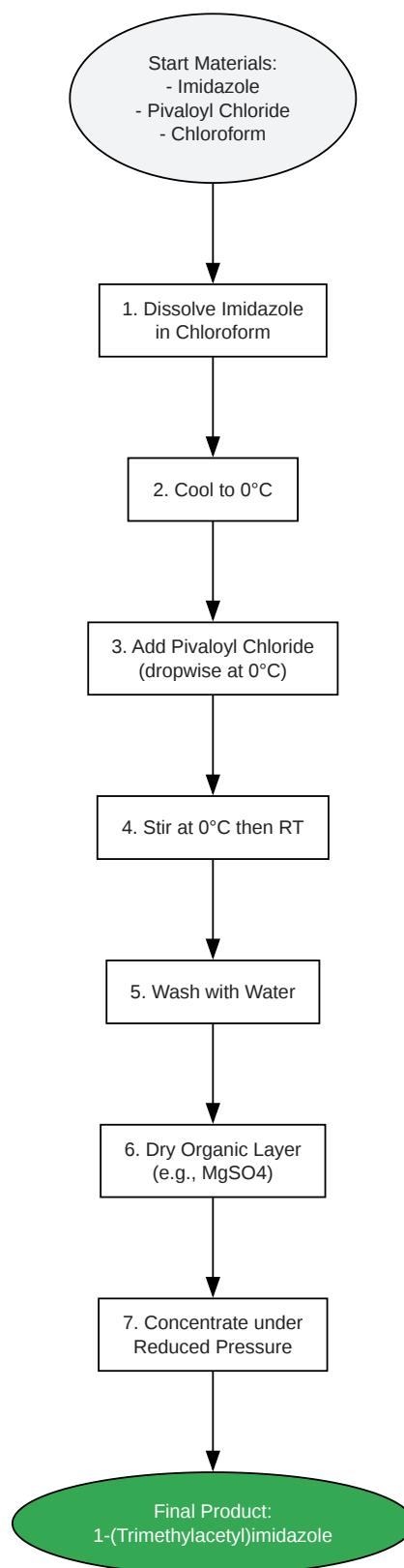
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve imidazole (2 equivalents) in ethanol-free chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of Acylating Agent: Add pivaloyl chloride (1 equivalent) dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
- Reaction: After the addition is complete, continue stirring the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
- Workup - Washing: Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove the imidazolium chloride byproduct and any unreacted imidazole.
- Workup - Drying: Separate the organic layer and dry it over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
- Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **1-(Trimethylacetyl)imidazole** product.
- Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.

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Caption: A workflow diagram for the synthesis of **1-(Trimethylacetyl)imidazole**.

Spectroscopic Characterization

While specific, published spectra for **1-(Trimethylacetyl)imidazole** are not readily available, its structure can be confirmed using standard spectroscopic techniques. The expected characteristics are outlined below based on its functional groups.

¹H NMR Spectroscopy:

- **Imidazole Protons:** Three distinct signals are expected for the protons on the imidazole ring. Based on data for similar N-acyl imidazoles, these protons would likely appear as singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position is generally the most downfield.
- **Trimethylacetyl Protons:** A single, sharp singlet would be observed in the upfield region (typically δ 1.2-1.5 ppm) integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy:

- **Carbonyl Carbon:** A signal for the amide carbonyl carbon is expected in the range of δ 170-180 ppm.
- **Imidazole Carbons:** Three signals for the imidazole ring carbons would appear in the aromatic region, typically between δ 115 and 145 ppm.
- **Trimethylacetyl Carbons:** Two signals are expected for the pivaloyl group: one for the quaternary carbon (typically δ 35-45 ppm) and one for the three equivalent methyl carbons (typically δ 25-30 ppm).

IR Spectroscopy:

- **C=O Stretch:** A strong, sharp absorption band characteristic of an amide carbonyl (C=O) stretch is expected in the region of 1690-1750 cm^{-1} . This is one of the most prominent peaks in the spectrum.
- **C-H Stretch:** Absorptions corresponding to sp^3 C-H stretching from the trimethylacetyl group will be present just below 3000 cm^{-1} , while sp^2 C-H stretching from the imidazole ring will

appear just above 3000 cm⁻¹.^[3]

- C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the imidazole ring are expected in the 1450-1600 cm⁻¹ region.^[3]

Mass Spectrometry:

- Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (152.19).
- Fragmentation: A prominent fragmentation pattern would be the loss of the tert-butyl group ([M-57]⁺), resulting in a major peak at m/z 95. Another characteristic fragmentation would be the cleavage of the N-acyl bond to produce the pivaloyl cation (C₄H₉CO⁺) at m/z 85 and the imidazole radical cation at m/z 68.

Safety and Handling

1-(Trimethylacetyl)imidazole is classified as causing serious eye irritation. Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
- Handling: As the compound is hygroscopic, it should be handled in a dry environment, such as a glovebox or under an inert atmosphere, to prevent degradation.
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

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